Isoeleutherin

説明

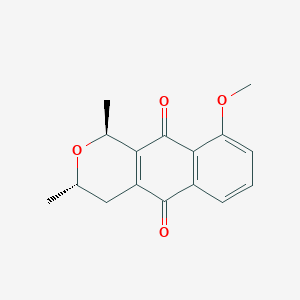

イソエレウテリンは、植物Eleutherine plicataから単離されたナフトキノン誘導体です。 抗真菌、抗ウイルス、抗腫瘍特性を含む、さまざまな生物学的活性で知られています 。この化合物は、特に伝統医学における潜在的な治療用途について広く研究されてきました。

2. 製法

合成経路と反応条件: イソエレウテリンは、2-アセチル-3-アリル-8-メトキシ-1,4-ナフトキノンの分子内環化によって合成できます。 この前駆体は、ルイス酸を介した2-アセチル-8-メトキシ-1,4-ナフトキノンとアリルトリメチルスタナンとのアリル化によって得られます .

工業的生産方法:

準備方法

Synthetic Routes and Reaction Conditions: Isoeleutherin can be synthesized through the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone. This precursor is obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane .

Industrial Production Methods:

化学反応の分析

反応の種類: イソエレウテリンは、以下を含むさまざまな化学反応を起こします。

酸化: イソエレウテリンは酸化されて、異なるキノン誘導体になります。

還元: イソエレウテリンは還元されて、ヒドロキノン誘導体になります。

置換: イソエレウテリンは、特にキノン部分で置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が、さまざまな条件下で使用されます。

主要な生成物:

酸化: キノン誘導体の生成。

還元: ヒドロキノン誘導体の生成。

置換: 置換されたナフトキノン誘導体の生成。

4. 科学研究における用途

イソエレウテリンは、さまざまな科学研究用途を持っています。

化学: さまざまなナフトキノン誘導体の合成における前駆体として使用されます。

生物学: 抗真菌、抗ウイルス、抗腫瘍活性について研究されています.

医学: リーシュマニア症や冠動脈性心疾患などの病気の治療における潜在的な治療効果について調査されています

産業: 医薬品やその他の生物活性化合物の開発に使用されています。

科学的研究の応用

Antimicrobial Activity

Isoeleutherin exhibits significant antibacterial properties, particularly against resistant strains of bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, both known for their antibiotic resistance.

Case Study: Antibacterial Efficacy

- Study Overview : Research indicated that this compound displayed a minimum inhibitory concentration (MIC) of 250 μg/mL against S. aureus and higher MIC values for E. coli strains.

- Findings : The compound inhibited bacterial growth but did not exhibit bactericidal effects, suggesting its potential as a therapeutic agent in managing infections caused by resistant bacteria .

Antileishmanial Activity

This compound has been investigated for its potential in treating leishmaniasis, a disease caused by protozoan parasites.

Case Study: In Vitro Anti-Leishmanial Potential

- Study Overview : this compound was tested against Leishmania amazonensis, showing an IC50 value of 25 μg/mL, indicating potent activity.

- Mechanism : Molecular docking studies revealed favorable interactions with Trypanothione Reductase, suggesting a promising pathway for drug development against leishmaniasis .

Genotoxicity and Mutagenicity Assessment

Evaluating the safety profile of this compound is crucial for its therapeutic applications. Studies have assessed its genotoxicity and mutagenicity using various bioassays.

Findings

- This compound was found to be less genotoxic compared to other compounds tested, indicating a favorable safety profile for potential medicinal use .

Antioxidant Properties

This compound's antioxidant capabilities are also noteworthy. Its phenolic structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Applications in Food Preservation

- Natural antioxidants like this compound can be utilized in food products to enhance shelf life and maintain quality by preventing oxidation .

Pharmacokinetic Studies

Pharmacokinetic assessments of this compound highlight its absorption and metabolism characteristics.

Key Insights

- This compound shows high intestinal absorption and moderate cell permeability, making it a candidate for oral administration in therapeutic formulations. However, further studies are needed to optimize its pharmacokinetic profile .

Summary Table: Applications of this compound

作用機序

イソエレウテリンは、いくつかの機序を通じて効果を発揮します。

抗真菌および抗ウイルス活性: 真菌やウイルスの細胞膜の完全性を破壊し、細胞死につながります.

抗腫瘍活性: イソエレウテリンは、酸化ストレスを調節し、トポイソメラーゼIIと相互作用することで、癌細胞のアポトーシスを誘導します

抗炎症活性: Tヘルパー細胞を介した免疫応答を選択的に調節します.

6. 類似の化合物との比較

イソエレウテリンは、エレウテリンやエレウテロールなどの他のナフトキノン誘導体と比較されることがよくあります。 これらの化合物は、同様の生物学的活性を持っていますが、化学構造と特定の効果が異なります .

類似の化合物:

エレウテリン: 抗真菌作用と冠動脈強化作用で知られています。

エレウテロール: 抗酸化作用と抗マラリア作用を示します.

イソエレウテリンの独自性: イソエレウテリンは、強力な抗腫瘍活性と免疫応答の選択的調節により、さらなる治療開発のための有望な候補となっています .

類似化合物との比較

Eleutherin: Known for its antifungal and coronary artery-enhancing activities.

Eleutherol: Exhibits antioxidant and antimalarial properties.

Uniqueness of Isoeleutherin: this compound stands out due to its potent antitumor activity and selective modulation of immune responses, making it a promising candidate for further therapeutic development .

生物活性

Isoeleutherin, a naturally occurring naphthoquinone derived from Eleutherine plicata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antileishmanial effects, supported by recent research findings and case studies.

This compound's structure features a 1,4-naphthoquinone ring with an alpha-methyl group. This configuration is critical for its biological activity, particularly in modulating immune responses. Research indicates that this compound selectively stimulates the production of interferon-gamma (IFN-γ) through the activation of the T-bet gene transcription, enhancing T helper 1 (Th1) cell-mediated immune responses .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results:

| Concentration (µg/mL) | Staphylococcus aureus Inhibition (%) | Escherichia coli Inhibition (%) |

|---|---|---|

| 1000 | 99.4 | 30.0 |

| 500 | 94.4 | 30.2 |

| 250 | 52.5 | 29.6 |

| 125 | 48.7 | 27.4 |

| 62.5 | 28.4 | 25.2 |

| 31.2 | 7.8 | 22.8 |

These results indicate that this compound has a strong inhibitory effect on S. aureus, particularly at higher concentrations, while showing moderate activity against E. coli .

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses effectively. In animal models treated with this compound, there was a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-6, while increasing anti-inflammatory IL-10 levels . This suggests a potential therapeutic role in managing inflammatory diseases.

Antileishmanial Activity

Recent studies highlight this compound's potential as an antileishmanial agent against Leishmania amazonensis. This compound demonstrated an IC50 value of 25 µg/mL, indicating significant activity compared to the crude extract, which was inactive at concentrations above 200 µg/mL . The compound's mechanism involves interactions with Trypanothione Reductase, crucial for the parasite's survival.

Genotoxicity and Safety Profile

A critical aspect of this compound's biological evaluation is its genotoxicity profile. Studies utilizing the micronucleus test have shown that this compound is less genotoxic than some of its analogues, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Immune Modulation : A study demonstrated that this compound enhances Th1-mediated immune responses by stimulating IFN-γ production in T helper cells .

- Antimicrobial Efficacy : this compound's ability to inhibit MRSA and ESBL-producing strains of E. coli positions it as a candidate for developing new antimicrobial agents .

- Antileishmanial Potential : this compound showed promising results in inhibiting Leishmania growth, suggesting its utility in treating leishmaniasis .

特性

IUPAC Name |

(1S,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJIIJBMBCZPSW-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078723-14-4, 64869-74-5 | |

| Record name | Isoeleutherin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078723144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOELEUTHERIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LZK6NO39X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOELEUTHERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059QL9S53Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the known molecular targets of Isoeleutherin?

A1: Research suggests that this compound interacts with several molecular targets, including:

- Trypanothione Reductase (TR): Molecular docking and molecular dynamics simulations indicate that this compound exhibits favorable interactions with TR, an enzyme crucial for the survival of Leishmania parasites. []

- Topoisomerase II: this compound demonstrates a good complementarity within the active site of Topoisomerase II, a key enzyme involved in DNA replication and repair. []

- Caspase 8: Studies have explored this compound's activity on Caspase 8, a protease involved in apoptosis (programmed cell death). []

- Nitric Oxide Synthase (iNOS): Research indicates that this compound, alongside other compounds from Eleutherine americana, can inhibit iNOS, an enzyme involved in the production of nitric oxide, potentially impacting inflammatory responses. []

Q2: How does this compound's interaction with these targets translate into potential therapeutic effects?

A2: The interaction of this compound with these targets suggests several potential therapeutic applications:

- Anti-leishmanial activity: By inhibiting TR, this compound may disrupt the redox balance in Leishmania parasites, leading to their death. []

- Anticancer activity: Interference with Topoisomerase II function can inhibit cancer cell growth and proliferation. []

- Anti-inflammatory activity: Inhibition of iNOS suggests a potential role for this compound in modulating inflammatory processes. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C15H14O5 and a molecular weight of 274.26 g/mol.

Q4: What spectroscopic data are available for this compound?

A4: Various research articles report spectroscopic data for this compound, including:

- NMR (Nuclear Magnetic Resonance) spectroscopy: 1D and 2D NMR experiments have been crucial in elucidating the structure of this compound. [, ]

- Mass spectrometry (MS): MS data provide information about the molecular mass and fragmentation patterns of this compound. [, ]

Q5: Is there information on the stability of this compound under various conditions (e.g., temperature, pH, light)?

A: While specific data on this compound's stability under various conditions is limited in the provided research, studies highlight the importance of proper formulation strategies to enhance its stability and bioavailability. []

Q6: Does this compound exhibit any known catalytic properties?

A6: The current research primarily focuses on this compound's biological activity rather than catalytic properties. No studies in the provided set explore its potential as a catalyst.

Q7: How has computational chemistry been employed in this compound research?

A7: Computational chemistry plays a significant role in understanding this compound's interactions with its targets:

- Molecular docking: This technique has been used to predict the binding mode and affinity of this compound to enzymes like TR and Topoisomerase II. [, ]

- Molecular dynamics simulations: These simulations provide insights into the stability of the this compound-target complex and the dynamic interactions within the binding site. []

- Pharmacokinetic parameter prediction: Computational models have been used to predict this compound's absorption, distribution, metabolism, and excretion (ADME) properties. []

Q8: How do structural modifications of this compound affect its biological activity?

A8: Studies exploring this compound analogs indicate that even minor structural changes can significantly impact its activity:

- Anti-leishmanial activity: Analogs of this compound show variations in their activity against Leishmania parasites, suggesting the importance of specific structural features for optimal target engagement. []

- Toxicity: Structural modifications have led to the development of this compound analogs with a lower mutagenic potential compared to the parent compound. []

Q9: What are the challenges in formulating this compound for therapeutic use?

A: The development of this compound as a therapeutic agent requires addressing challenges related to its stability and bioavailability. [] Specific formulation strategies are needed to improve its solubility and enhance its delivery to target tissues.

Q10: What SHE regulations are relevant to this compound research and development?

A10: While specific SHE regulations are not discussed in the provided research, researchers must adhere to ethical guidelines and standard operating procedures for handling and studying natural products. Environmental impact assessments might be necessary for large-scale production.

Q11: What is the relationship between this compound's pharmacokinetic properties and its in vivo activity?

A11: While research highlights this compound's in vitro activity, further in vivo studies are needed to establish a clear relationship between its pharmacokinetic properties and its efficacy in animal models and clinical settings.

Q12: What in vitro models have been used to study this compound's biological activity?

A12: Several in vitro models have been employed, including:

- Micronucleus test: This test assesses the genotoxicity of this compound in human hepatoma cells (HepG2). []

- Antileishmanial assays: this compound's activity against Leishmania parasites has been evaluated in vitro. []

- Antibacterial assays: Research has explored the antibacterial potential of this compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []

- Antifungal assays: this compound exhibits antifungal activity against various fungal species, including Cladosporium sphaerospermum, a plant pathogen. []

- Cytotoxicity assays: MTT assays have been used to evaluate this compound's inhibitory effects on the proliferation of cancer cell lines, such as K562 (human erythroleukemia). []

Q13: What is the safety profile of this compound?

A13: While this compound exhibits promising biological activities, comprehensive toxicological studies are essential to determine its safety profile, including potential long-term effects.

Q14: What are the potential strategies for improving the delivery of this compound to target tissues?

A14: Targeted drug delivery systems, such as nanoparticles or liposomes, hold promise for enhancing this compound's delivery to specific tissues, thereby improving its efficacy and potentially reducing off-target effects.

Q15: Are there any known biomarkers associated with this compound's efficacy or toxicity?

A15: The current research does not identify specific biomarkers associated with this compound. Identifying such biomarkers could help predict treatment response, monitor therapeutic efficacy, and manage potential adverse effects.

Q16: What analytical methods are used to characterize and quantify this compound?

A16: Various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with different detectors, allows the separation and quantification of this compound in complex mixtures. [, ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective method allows for the accurate quantification of this compound in biological samples, including plasma and tissues. []

- Micellar Electrokinetic Chromatography (MEKC): This technique provides a rapid and efficient approach for separating and analyzing this compound and other related compounds. []

- Monolithic Capillary Electrochromatography (CEC): This method enables the separation and analysis of this compound enantiomers, providing valuable information about its stereochemistry and biological activity. []

Q17: What is the environmental fate of this compound?

A17: The provided research does not delve into the environmental impact and degradation pathways of this compound. Future studies should address these aspects, particularly if large-scale production for pharmaceutical applications is considered.

Q18: How do the dissolution and solubility properties of this compound affect its bioavailability?

A: this compound's limited solubility in aqueous media presents a challenge for its bioavailability. [] Formulation strategies to improve its dissolution rate and solubility are crucial for enhancing its absorption and therapeutic efficacy.

Q19: What are the key parameters considered in validating analytical methods for this compound analysis?

A: Validation of analytical methods, such as UPLC-MS/MS and HPLC, involves evaluating parameters like accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), specificity, recovery, and stability to ensure reliable and reproducible results. [, , ]

Q20: What measures are crucial for ensuring the quality and consistency of this compound during development and manufacturing?

A20: Implementing robust quality control measures throughout the development and manufacturing processes is essential. This includes standardizing extraction procedures, characterizing and authenticating the isolated compound, and establishing specifications for purity, stability, and other critical quality attributes.

Q21: Does this compound induce any immunological responses?

A21: The provided research does not provide information regarding this compound's potential immunogenicity. Future studies should investigate its potential to elicit immune responses and explore strategies to mitigate any undesirable immunological effects.

A21: These aspects are not covered in the provided research articles. Future investigations could address these points to provide a more comprehensive understanding of this compound's potential as a therapeutic agent.

Q22: What are the key historical milestones in this compound research?

A22: Research on this compound spans several decades, with key milestones including:

- Early isolation and structural elucidation: this compound was first isolated from Eleutherine bulbosa, and its structure was determined using chemical degradation and spectroscopic methods. [, , ]

- Development of synthetic routes: Various synthetic strategies have been developed to access this compound and its analogs, facilitating further investigations into its biological activity and potential therapeutic applications. [, , , , , , , , ]

- Exploration of diverse biological activities: Research has increasingly focused on understanding the diverse biological activities of this compound, including its anti-leishmanial, anticancer, anti-inflammatory, antibacterial, and antifungal properties. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。